molecular formula C9H8F3NO B1581512 N-(2-(Trifluoromethyl)phenyl)acetamide CAS No. 344-62-7

N-(2-(Trifluoromethyl)phenyl)acetamide

Cat. No.: B1581512
CAS No.: 344-62-7
M. Wt: 203.16 g/mol
InChI Key: OXDTZGRSCDEKGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Trifluoromethyl)phenyl)acetamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Trifluoromethyl)phenyl)acetamide typically involves the reaction of 2-(trifluoromethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-(Trifluoromethyl)aniline+Acetic anhydrideThis compound+Acetic acid\text{2-(Trifluoromethyl)aniline} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} 2-(Trifluoromethyl)aniline+Acetic anhydride→this compound+Acetic acid

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of larger reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions: N-(2-(Trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as halogens (e.g., chlorine, bromine) and catalysts like iron(III) chloride.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products:

    Substitution: Halogenated derivatives of this compound.

    Oxidation: Oxidized forms such as this compound oxides.

    Reduction: Reduced forms such as N-(2-(Trifluoromethyl)phenyl)ethylamine.

    Hydrolysis: 2-(Trifluoromethyl)aniline and acetic acid.

Scientific Research Applications

N-(2-(Trifluoromethyl)phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-(Trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

  • N-(2-Chloro-4-(trifluoromethyl)phenyl)acetamide
  • 2-(2,4,6-Trichlorophenoxy)-N-(2-(trifluoromethyl)phenyl)acetamide
  • N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)acetamide

Comparison: N-(2-(Trifluoromethyl)phenyl)acetamide is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c1-6(14)13-8-5-3-2-4-7(8)9(10,11)12/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDTZGRSCDEKGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187971
Record name Acetamide, N-(2-(trifluoromethyl)phenyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730407
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

344-62-7
Record name N-[2-(Trifluoromethyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=344-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Acetotoluidide, alpha,alpha,alpha-trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000344627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 344-62-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88329
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(2-(trifluoromethyl)phenyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-(trifluoromethyl)phenyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.867
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Commercial o-trifluoromethylaniline (13.5 g, 83.9 mmol) was dissolved in acetic anhydride (55 mL, 580.0 mmol) and stirred at room temperature for 1 h. Then the reaction mixture was poured into H2O, the whole was extracted with ethyl acetate (2×300 mL). The combined organic extracts were washed with 5% aqueous NaHCO3, brine, dried (K2CO3), filtered and concentrated to provide the title compound as a white solid (15.7 g, 92%).
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(Trifluoromethyl)phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-(Trifluoromethyl)phenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(2-(Trifluoromethyl)phenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(2-(Trifluoromethyl)phenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(2-(Trifluoromethyl)phenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(2-(Trifluoromethyl)phenyl)acetamide
Customer
Q & A

Q1: What spectroscopic techniques were employed to characterize N-(2-(Trifluoromethyl)phenyl)acetamide?

A1: Researchers utilized both experimental and theoretical approaches to characterize the structure of this compound. Experimentally, Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy were employed []. These techniques provide insights into the vibrational modes of the molecule, which are indicative of specific functional groups and their interactions. Additionally, Nuclear Magnetic Resonance (NMR) analysis, specifically 1H and 13C NMR, was conducted to determine the chemical shifts of the hydrogen and carbon atoms within the molecule []. This data helps elucidate the connectivity and electronic environment of the atoms in the molecule.

Q2: How was computational chemistry utilized to study this compound?

A2: Computational chemistry played a crucial role in understanding the properties of this compound. Density Functional Theory (DFT) calculations were employed to perform a conformational analysis and determine the minimum energy conformer of the molecule []. The Potential Energy Surface (PES) analysis, obtained through DFT calculations, provides information on the stability of different conformations of the molecule. Furthermore, the molecular orbital diagram, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, was calculated []. This data offers insights into the electronic properties of the molecule and can be used to predict its reactivity and potential interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.